![molecular formula C11H16FNO3 B3171827 3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline CAS No. 946698-92-6](/img/structure/B3171827.png)
3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline
Übersicht
Beschreibung
“3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline” is a chemical compound with the molecular formula C11H16FNO3 . It has a molecular weight of 229.25 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 32 bonds, including 16 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary aromatic amine, 2 aliphatic ethers, and 1 aromatic ether .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 229.25 . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the resources I have.Wissenschaftliche Forschungsanwendungen
Molecular Docking and QSAR Studies
In the domain of molecular docking and quantitative structure-activity relationship (QSAR) studies, the related compound 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and its derivatives have been investigated for their inhibitory activity against c-Met kinase. Docking studies helped identify molecular features contributing to high inhibitory activity, with QSAR methods like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR) being utilized to predict biological activities of these inhibitors (Caballero et al., 2011).
Advanced Material Development
In advanced material development, fluorosilane compounds, including derivatives related to 3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline, have been synthesized and evaluated as electrolyte solvents for high-voltage lithium-ion batteries. These compounds exhibited improved properties like lower viscosity and higher thermal stability compared to their non-fluorinated counterparts, demonstrating their potential in enhancing battery performance (Wang et al., 2016).
Polymer Science
In polymer science, anionically functionalized polyfluorene-based conjugated polyelectrolytes were synthesized, incorporating oligo(ethylene oxide) units similar in structure to this compound. These polymers, designed for applications in optoelectronics, were created through one-phase Suzuki polycondensation, demonstrating the versatility of such fluorinated compounds in the development of novel polymeric materials (Stay & Lonergan, 2013).
Fluorinated Anilines in Organic Synthesis
Fluorinated anilines, closely related to the compound , have been extensively studied for their roles in organic synthesis, leading to the creation of novel molecules with potential pharmaceutical applications. These studies include the synthesis of various derivatives through reactions with different substrates, showcasing the chemical versatility and reactivity of fluorinated anilines (Yolal et al., 2012).
Environmental Degradation
Research on the biodegradation of fluoroanilines by specific bacterial strains such as Labrys portucalensis highlights the environmental relevance of these compounds. This strain demonstrated the ability to use fluoroanilines as carbon and nitrogen sources, providing insights into the microbial degradation pathways of halogenated organic pollutants and their potential for environmental cleanup (Amorim et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWHLVSQOMUGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


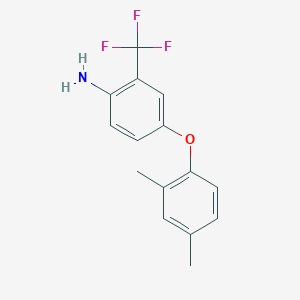
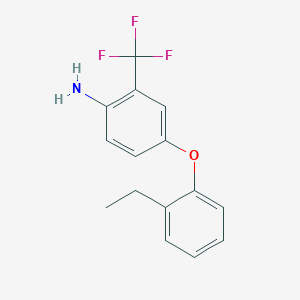
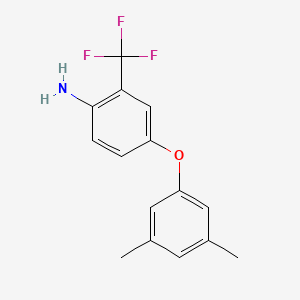
![4-[4-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171770.png)
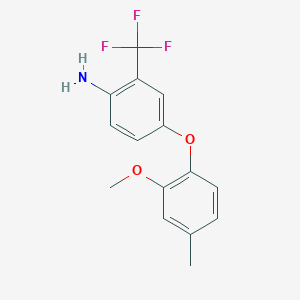

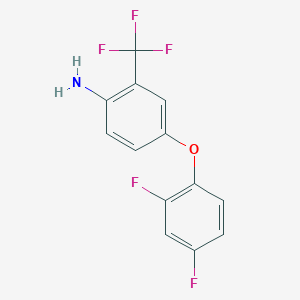
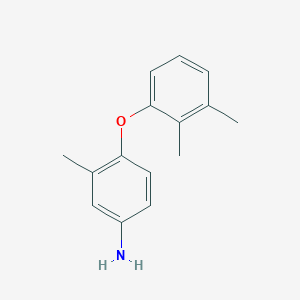
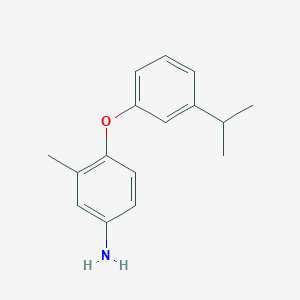


![4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine](/img/structure/B3171819.png)


